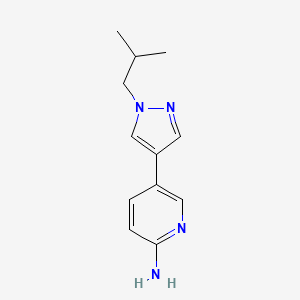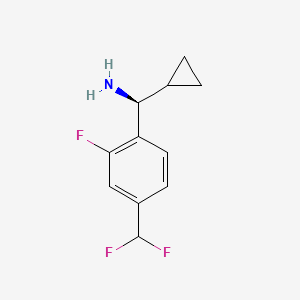
ethyl 2-(azetidin-3-yl)acetate;4-methylbenzenesulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(azetidin-3-yl)acetate;4-methylbenzenesulfonic acid is a compound that combines the structural features of azetidine and benzenesulfonic acid Azetidine is a four-membered nitrogen-containing heterocycle, while benzenesulfonic acid is an aromatic sulfonic acid
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(azetidin-3-yl)acetate typically involves the formation of the azetidine ring followed by esterification. One common method is the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, can be obtained from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
化学反应分析
Types of Reactions: Ethyl 2-(azetidin-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the azetidine ring or the ester group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azetidine N-oxides, while reduction can produce azetidine derivatives with modified functional groups.
科学研究应用
Ethyl 2-(azetidin-3-yl)acetate;4-methylbenzenesulfonic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of ethyl 2-(azetidin-3-yl)acetate;4-methylbenzenesulfonic acid involves its interaction with molecular targets through its azetidine and benzenesulfonic acid moieties. The azetidine ring can participate in hydrogen bonding and other interactions with biological molecules, while the benzenesulfonic acid group can enhance the compound’s solubility and reactivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Methyl 2-(azetidin-3-yl)acetate: Similar structure but with a methyl ester group instead of ethyl.
Ethyl 2-(oxetan-3-yl)acetate: Contains an oxetane ring instead of azetidine.
4-Methylbenzenesulfonic acid: Lacks the azetidine and ester functionalities.
Uniqueness: Ethyl 2-(azetidin-3-yl)acetate;4-methylbenzenesulfonic acid is unique due to the combination of the azetidine ring and the benzenesulfonic acid group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
属性
分子式 |
C14H21NO5S |
|---|---|
分子量 |
315.39 g/mol |
IUPAC 名称 |
ethyl 2-(azetidin-3-yl)acetate;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H13NO2.C7H8O3S/c1-2-10-7(9)3-6-4-8-5-6;1-6-2-4-7(5-3-6)11(8,9)10/h6,8H,2-5H2,1H3;2-5H,1H3,(H,8,9,10) |
InChI 键 |
KUCSYUMKGBCLTO-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CC1CNC1.CC1=CC=C(C=C1)S(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-([1,1'-biphenyl]-4-ylmethyl)-1H-indole-2-carbaldehyde](/img/structure/B14029438.png)


![9-Methyl-1,4,9-triazaspiro[5.5]undecane-3,5-dione](/img/structure/B14029459.png)






![(S)-10-Amino-1H,3H,5H-spiro[benzo[d]pyrazolo[1,2-a][1,2]diazepine-2,1'-cyclopropane]-5,11(10H)-dione](/img/structure/B14029509.png)


